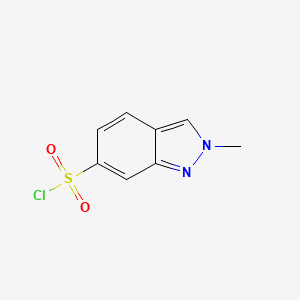

2-Methyl-2H-indazole-6-sulfonyl chloride

Description

2-Methyl-2H-indazole-6-sulfonyl chloride is a heterocyclic aromatic compound featuring an indazole core with a methyl group at the 2-position and a sulfonyl chloride moiety at the 6-position. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-methylindazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-2-3-7(14(9,12)13)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDLORSPRSHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266516 | |

| Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-94-5 | |

| Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-6-sulfonyl chloride, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease.

Mode of Action

It is known that indazole derivatives can interact with their targets and cause changes that result in their medicinal effects.

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-6-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, it has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with COX-2 leads to the inhibition of this enzyme, reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall cellular metabolism. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its activity and effectiveness. These factors are important for determining the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

2-Methyl-2H-indazole-6-sulfonyl chloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activity and cellular signaling pathways.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of microorganisms. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values ranged from 16.69 to 78.23 µM for C. albicans, indicating moderate antifungal efficacy.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of lysosomal phospholipase A2 (LPLA2) by various compounds, including this compound. The findings indicated that this compound could inhibit LPLA2 activity, which is associated with phospholipidosis—a condition linked to various drug-induced side effects. This inhibition suggests potential therapeutic applications in managing drug-induced toxicity.

Case Study 2: Inhibition of Mycobacterium tuberculosis

Research has also demonstrated that derivatives of indazole sulfonamides, including this compound, exhibit potent inhibitory effects on Mycobacterium tuberculosis. Specifically, these compounds have been shown to inhibit the enzyme KasA, which is crucial for the bacterium's survival and virulence. In vivo studies indicated that selected derivatives could enhance the efficacy of existing tuberculosis treatments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between 2-Methyl-2H-indazole-6-sulfonyl chloride and its analogs:

Key Observations:

Substituent Position and Reactivity: The position of the sulfonyl chloride group (3 vs. 6) significantly impacts reactivity. For example, 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride () may undergo nucleophilic substitution at the bromine or sulfonyl chloride site, whereas the 6-sulfonyl chloride in the target compound is more accessible for direct sulfonamide formation.

Functional Group Influence :

- The carboxylic acid group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () contrasts with sulfonyl chloride’s electrophilic nature, directing its use toward salt formation or esterification rather than sulfonamide coupling.

Synthetic Efficiency :

- The 38% yield reported for 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride () highlights challenges in sulfonyl chloride synthesis, possibly due to side reactions or purification difficulties.

Physicochemical Properties

- Electron-Withdrawing Effects : The oxo group in the benzo[cd]indole derivative () may enhance the electrophilicity of the sulfonyl chloride, facilitating faster reactions with nucleophiles.

Preparation Methods

The preparation of 2-Methyl-2H-indazole-6-sulfonyl chloride primarily involves the introduction of the sulfonyl chloride group onto the 2-methylindazole scaffold. The key synthetic step is the sulfonylation of 2-Methyl-2H-indazole, targeting the 6-position on the indazole ring.

- Starting Material: 2-Methyl-2H-indazole

- Reagent: Chlorosulfonic acid (ClSO3H) or Sulfuryl chloride (SO2Cl2)

- Conditions: Controlled temperature (often 0–5°C to room temperature) to prevent side reactions and decomposition

- Solvent: Often conducted neat or in inert solvents such as dichloromethane or chloroform

- Outcome: Selective sulfonylation at the 6-position yielding this compound

This method leverages the electrophilic nature of chlorosulfonic acid, which reacts with the aromatic ring to install the sulfonyl chloride group. The methyl substituent at the 2-position influences regioselectivity, favoring substitution at the 6-position due to electronic and steric effects.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 0 to 25 °C | Lower temperatures reduce side reactions |

| Reaction time | 2 to 6 hours | Monitored by TLC or HPLC for completion |

| Molar ratio (Indazole:ClSO3H) | 1:1.1 to 1:1.5 | Slight excess of chlorosulfonic acid preferred |

| Solvent | Dichloromethane, chloroform, or neat | Solvent choice affects reaction rate and selectivity |

| Work-up | Quenching with ice-water, neutralization with sodium bicarbonate | Extract organic layer, dry, and purify |

| Purification | Recrystallization or column chromatography | Ensures high purity of sulfonyl chloride |

Industrial Scale Preparation

In industrial settings, the synthesis is adapted to continuous flow reactors to improve safety and reproducibility due to the corrosive and reactive nature of chlorosulfonic acid. Automated control of temperature, pressure, and reactant feed rates enables:

- Enhanced yield and selectivity

- Reduced reaction times

- Improved safety and environmental compliance

The continuous flow process typically involves:

- Precise metering of 2-Methyl-2H-indazole and chlorosulfonic acid streams

- Rapid mixing and temperature control

- Inline monitoring of reaction progress via spectroscopic methods

Alternative Synthetic Routes and Modifications

While chlorosulfonic acid sulfonylation is the most common, alternative methods have been explored:

- Sulfuryl chloride (SO2Cl2) mediated sulfonylation: Offers milder conditions but may require catalysts or UV activation.

- Direct chlorination of sulfonic acid derivatives: Starting from 2-Methyl-2H-indazole-6-sulfonic acid followed by chlorination with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Diazotization followed by sulfonyl chloride introduction: Involves diazonium salt intermediates, though less common due to complexity.

Mechanistic Insights

The sulfonylation mechanism proceeds via electrophilic aromatic substitution:

- Protonation of chlorosulfonic acid generates a highly electrophilic sulfonyl chloride species.

- The aromatic ring of 2-Methyl-2H-indazole attacks this electrophile at the 6-position, favored by resonance and steric factors.

- The intermediate sigma complex loses a proton to restore aromaticity, yielding the sulfonyl chloride product.

The methyl substituent at position 2 directs the sulfonylation to position 6 by electron-donating inductive effects and steric hindrance at other positions.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chlorosulfonic acid sulfonylation | 2-Methyl-2H-indazole + ClSO3H, 0–25 °C | High regioselectivity, straightforward | Corrosive reagents, requires careful temperature control |

| Sulfuryl chloride method | 2-Methyl-2H-indazole + SO2Cl2, catalyst or UV | Milder conditions possible | May require additional steps or catalysts |

| Chlorination of sulfonic acid | 2-Methyl-2H-indazole-6-sulfonic acid + SOCl2 or PCl5 | Uses stable intermediate | Requires prior sulfonic acid preparation |

| Diazotization route | Diazotization of amino derivative followed by sulfonyl chloride formation | Alternative route for functionalized derivatives | More complex, multi-step process |

Research Findings and Analytical Data

- Yields: Typically range from 70% to 90% depending on reaction scale and conditions.

- Purity: Achieved >98% by recrystallization or chromatography.

- Characterization: Confirmed by NMR (1H, 13C), IR (S=O stretch ~1350–1150 cm⁻¹), and mass spectrometry.

- Stability: The sulfonyl chloride group is moisture sensitive; storage under inert atmosphere and dry conditions is recommended.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-2H-indazole-6-sulfonyl chloride, and how do reaction parameters influence yield?

- Methodological Answer: A standard approach involves sulfonation using chlorosulfonic acid under controlled conditions. For example, chlorosulfonic acid is added dropwise to the precursor compound at 0°C, followed by gradual warming to room temperature. Key parameters include:

- Temperature control (e.g., 0°C to prevent side reactions during sulfonation)

- Reaction duration (e.g., 1–3 hours for complete conversion)

- Workup procedures (e.g., quenching in ice water to precipitate the product, followed by washing and drying).

A typical yield of ~38% has been reported for analogous sulfonyl chloride syntheses under these conditions .

Table 1: Example Reaction Conditions from Literature

| Parameter | Details |

|---|---|

| Reagent | Chlorosulfonic acid |

| Temperature | 0°C (1 h) → RT (2 h) |

| Workup | Ice water precipitation |

| Yield | 38% (unoptimized) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer:

- H/C NMR : Focus on sulfonyl (-SOCl) group-induced deshielding in adjacent protons (e.g., aromatic protons near the sulfonyl moiety).

- IR Spectroscopy : Confirm S=O stretching vibrations (asymmetric ~1370 cm, symmetric ~1170 cm).

- Mass Spectrometry : Prioritize molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine.

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S/Cl ratios.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer:

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential HCl gas release during hydrolysis.

- Storage : Keep in airtight, moisture-free containers to prevent decomposition.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement when using SHELX-based software for structural analysis?

- Methodological Answer: SHELX programs (e.g., SHELXL) are widely used but may struggle with:

- Twinned data : Apply twin refinement protocols (e.g., HKLF5 format in SHELXL) and validate with R-values.

- Disordered moieties : Use PART and SUMP instructions to model disorder. Cross-validate with DFT-calculated geometries .

- High-resolution data : Leverage restraints (e.g., DFIX, SADI) to refine flexible groups while maintaining chemical rationality.

Q. What strategies optimize sulfonamide formation using this compound as a precursor?

- Methodological Answer:

- Catalytic System : Use DMAP (4-dimethylaminopyridine) and EtN to enhance nucleophilicity of amines .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl chloride and amines.

- Reaction Monitoring : Track progress via TLC (e.g., ethyl acetate/hexane, UV visualization).

- Purification : Column chromatography (e.g., silica gel, gradient elution) to isolate sulfonamides.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer:

- DFT Calculations : Compute electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl chloride group).

- Transition State Analysis : Model activation barriers for nucleophilic substitution pathways.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict reaction feasibility.

Data Contradiction Analysis

Q. How should researchers address low yields in sulfonyl chloride synthesis despite optimal stoichiometry?

- Methodological Answer:

- Side Reactions : Characterize byproducts via LC-MS to identify hydrolysis (e.g., sulfonic acid formation due to moisture).

- Temperature Gradients : Ensure uniform cooling during exothermic steps (e.g., use jacketed reactors).

- Alternative Routes : Explore thiol oxidation or diazonium salt sulfonation as fallback pathways.

Research Design Considerations

Q. What experimental controls are critical when evaluating the stability of this compound under varying conditions?

- Methodological Answer:

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures.

- Hydrolytic Stability : Monitor pH-dependent degradation using H NMR in DO/CDCl mixtures.

- Light Sensitivity : Conduct accelerated aging studies under UV/visible light with dark controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.